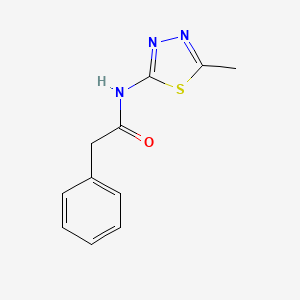![molecular formula C20H18IN3O2 B11552879 N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11552879.png)
N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenyl group attached to a furan ring, a methylidene bridge, and an acetohydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the iodophenyl group. The methylidene bridge is then formed through a condensation reaction with an appropriate aldehyde. Finally, the acetohydrazide moiety is introduced via a reaction with hydrazine hydrate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the iodine atom with the nucleophile.
Scientific Research Applications
N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which are not possible with other halogens like chlorine or bromine. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C20H18IN3O2 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C20H18IN3O2/c1-14-4-2-3-5-18(14)22-13-20(25)24-23-12-17-10-11-19(26-17)15-6-8-16(21)9-7-15/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
ARQMUGOQDFVXDW-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11552798.png)
![Benzyl [(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11552803.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11552804.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11552806.png)
![4-chloro-3,5-dimethyl-2-[(E)-(naphthalen-2-ylimino)methyl]-6-nitrophenol](/img/structure/B11552811.png)
![N-(2-Methoxy-5-methyl-phenyl)-3-[(naphthalene-1-carbonyl)-hydrazono]-butyramide](/img/structure/B11552813.png)
![Tert-butyl 2'-amino-5-chloro-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11552830.png)
![[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate](/img/structure/B11552845.png)
![4-Chloro-N-({N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552854.png)

![N'-[(E)-{2,4-bis[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11552865.png)
![N'~1~,N'~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide](/img/structure/B11552868.png)
![4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11552870.png)
![(4Z)-4-[2-(heptyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11552877.png)
